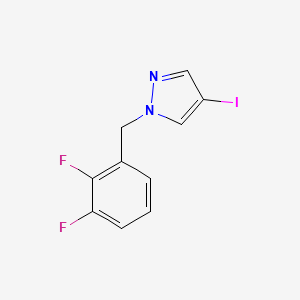

1-(2,3-Difluorobenzyl)-4-iodo-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.govorientjchem.org Its structural versatility and ability to participate in various chemical interactions have led to its classification as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. tandfonline.com The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen) allows for diverse binding interactions with biological targets. orientjchem.orgmdpi.com

The pyrazole nucleus is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. nih.govglobalresearchonline.net Furthermore, pyrazole derivatives have found extensive use in agrochemicals, such as herbicides and fungicides, demonstrating their importance in crop protection. nih.govclockss.org The ability to readily functionalize the pyrazole ring at various positions allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules, making it an attractive template for the design of novel compounds with specific biological activities. researchgate.net

Overview of 1-(2,3-Difluorobenzyl)-4-iodo-1H-pyrazole within Contemporary Chemical Research

This compound is a specific derivative of the pyrazole family that has emerged as a valuable intermediate in synthetic chemistry, particularly in the development of agrochemicals. Its chemical structure features a pyrazole ring substituted at the 1-position with a 2,3-difluorobenzyl group and at the 4-position with an iodine atom. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. google.com

The 4-iodo substituent is of particular importance as it provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net These reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents at this position. The 2,3-difluorobenzyl group at the N1 position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in the design of bioactive molecules.

Publicly available research on this compound is primarily found within the patent literature, where it is described as a key intermediate in the synthesis of novel herbicides. google.com This highlights its significance in the ongoing search for effective and selective crop protection agents. While detailed biological activity studies on this specific compound are not extensively published in peer-reviewed journals, its role as a precursor to potent herbicides underscores its importance in contemporary agrochemical research.

Below are tables detailing the general properties of the core pyrazole structure and specific information available for this compound.

Table 1: General Properties of the Pyrazole Nucleus

| Property | Description |

| Structure | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. |

| Acidity/Basicity | Weakly basic due to the lone pair of electrons on the sp2-hybridized nitrogen atom. The N-H proton is weakly acidic. |

| Reactivity | Susceptible to electrophilic substitution, typically at the C4 position. The N-H proton can be substituted with various groups. globalresearchonline.net |

| Applications | Medicinal chemistry (e.g., anti-inflammatory, anticancer), agrochemicals (e.g., herbicides, fungicides), materials science. tandfonline.comnih.govchemimpex.com |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 1478042-30-6 |

| Molecular Formula | C₁₀H₇F₂IN₂ |

| Molecular Weight | 320.08 g/mol |

| Appearance | Solid (form may vary) |

| Primary Application | Intermediate in the synthesis of herbicides. google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2IN2/c11-9-3-1-2-7(10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPDHDAJFRRAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2,3 Difluorobenzyl 4 Iodo 1h Pyrazole

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole heterocycle is the foundational step in the synthesis. Several robust methods exist for constructing this aromatic five-membered ring.

Cyclocondensation Approaches utilizing Hydrazines and Carbonyl Compounds

The most classic and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. nih.govyoutube.comgoogle.com This reaction proceeds by initial formation of a hydrazone or enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com

The general mechanism involves the reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups to form an imine, and the second nitrogen attacking the remaining carbonyl to close the ring. youtube.com The choice of solvent and catalyst can influence reaction rates and yields. While traditional methods often use protic solvents like ethanol, aprotic dipolar solvents have also been shown to be effective. nih.gov A significant advantage of this approach is the ready availability of a wide variety of hydrazine and 1,3-dicarbonyl precursors, allowing for diverse substitution patterns on the resulting pyrazole. beilstein-journals.org For instance, nano-ZnO has been employed as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, highlighting a green chemistry approach to this classic reaction. nih.gov

However, a notable challenge with using substituted hydrazines (e.g., methylhydrazine) is the potential formation of two regioisomers, which can complicate purification. beilstein-journals.org

Electrophilic Cyclization Pathways involving Alkynic Hydrazones

An alternative and powerful strategy for pyrazole synthesis involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.orgacs.org These hydrazone precursors are readily prepared through the condensation of hydrazines with propargyl aldehydes or ketones. acs.orgacs.orgmetu.edu.tr The subsequent cyclization can be promoted by various electrophilic reagents.

One prominent method uses copper(I) iodide (CuI) in the presence of a base like triethylamine (B128534) to mediate the cyclization, affording pyrazole derivatives in good to excellent yields. nih.govacs.org This copper-mediated process is believed to proceed through the activation of the alkyne moiety by CuI, followed by nucleophilic attack from the secondary nitrogen of the hydrazone. acs.org A key advantage of this method is its tolerance of a wide range of functional groups, including aliphatic, aromatic, and even ferrocenyl moieties. nih.govacs.org

Interestingly, the use of molecular iodine (I₂) as the electrophile not only induces the cyclization of α,β-alkynic hydrazones but also directly installs an iodine atom at the C-4 position of the newly formed pyrazole ring. acs.orgmetu.edu.tr This one-pot iodocyclization is typically performed in the presence of a mild base such as sodium bicarbonate and is effective for a broad scope of substrates. acs.org

Regioselective Introduction of the 4-Iodo Moiety in Pyrazole Derivatives

The C-4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution, making direct iodination a primary strategy for introducing the iodo group.

Direct Iodination Methods at the C-4 Position

Direct iodination is the most common and straightforward method for synthesizing 4-iodopyrazoles. nih.gov This transformation is typically achieved by treating a pre-formed pyrazole with an iodinating agent, often in the presence of an oxidant to generate a more potent electrophilic iodine species. nih.govrsc.org

A variety of iodinating systems have been successfully employed. nih.gov The combination of molecular iodine (I₂) with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a solvent such as acetonitrile (B52724) is a highly effective and regioselective method for introducing iodine exclusively at the C-4 position. nih.govrsc.orgresearchgate.net Other oxidative systems include using hydrogen peroxide (H₂O₂) in water, which presents a greener alternative by generating water as the only byproduct. researchgate.net Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have also been used to facilitate clean and efficient iodination under mild, aqueous conditions. nih.gov Additionally, N-Iodosuccinimide (NIS) is another common reagent for the direct C-4 iodination of pyrazoles. nih.gov The choice of reagent can be critical, as highly activated pyrazoles (e.g., those with strong electron-donating groups) may undergo multiple iodinations or side reactions with certain systems. researchgate.net

Table 1: Comparison of Direct C-4 Iodination Methods for Pyrazoles

| Reagent System | Oxidant/Conditions | Typical Solvent | Key Features | Citations |

|---|---|---|---|---|

| I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Highly regioselective for C-4; mild oxidant. | nih.govrsc.orgresearchgate.net |

| I₂ | Hydrogen Peroxide (H₂O₂) | Water | Green chemistry approach; water is the only byproduct. | researchgate.net |

| KI | (Diacetoxyiodo)benzene (PIDA) | Water | Environmentally friendly; proceeds at room temperature. | nih.gov |

| N-Iodosuccinimide (NIS) | Varies (often none needed) | Dichloromethane (DCM), Acetonitrile (MeCN) | Common and effective organic iodo-compound. | nih.gov |

| I₂ | Nitric Acid/Sulfuric Acid | Acetic Acid | Used for less reactive pyrazole substrates. | researchgate.net |

Halogen-Lithium Exchange Strategies for Iodo-Pyrazole Synthesis

The halogen-lithium exchange is a powerful organometallic tool for creating carbon-nucleophiles that can be trapped with an electrophile. harvard.eduresearchgate.net In the context of iodo-pyrazole synthesis, this strategy can be used to introduce iodine at a specific position by first creating a lithiated pyrazole intermediate. The exchange is typically very fast, even at low temperatures, and is most efficient for aryl iodides and bromides. researchgate.netprinceton.edu

While direct iodination at C-4 is highly efficient, halogen-lithium exchange becomes particularly useful for introducing iodine at other positions, such as C-5, where direct electrophilic attack is less favored. nih.govrsc.org For example, treating a 1-aryl-3-CF₃-1H-pyrazole with n-butyllithium (n-BuLi) results in deprotonation at C-5, and subsequent quenching of the resulting lithium pyrazolide with molecular iodine yields the 5-iodo derivative exclusively. nih.govrsc.org

Conversely, one could envision starting with a 4-bromopyrazole, performing a bromine-lithium exchange with an organolithium reagent like n-BuLi or t-BuLi, and then trapping the resulting 4-lithiopyrazole with an iodine source (e.g., I₂) to form the 4-iodopyrazole (B32481). This approach, while feasible, is often less direct than electrophilic iodination for accessing the C-4 position but remains a valuable synthetic option, especially for complex substrates where direct methods might fail. nih.gov

N-Alkylation with the 2,3-Difluorobenzyl Group

The final step in the synthesis of the target molecule is the N-alkylation of the 4-iodopyrazole intermediate with a 2,3-difluorobenzyl group. This is a standard nucleophilic substitution reaction where the pyrazole nitrogen atom attacks the benzylic carbon of a 2,3-difluorobenzyl halide.

The reaction is typically carried out under basic conditions to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity. semanticscholar.orgmdpi.com Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or acetone (B3395972). The alkylating agent is usually 2,3-difluorobenzyl bromide or 2,3-difluorobenzyl chloride, with the bromide being more reactive. tandfonline.com

Phase-transfer catalysis (PTC) offers an alternative and efficient method for N-alkylation, often providing high yields without the need for anhydrous solvents. tandfonline.com In a typical PTC setup, the reaction is performed with an alkyl halide, a solid base like KOH, and a catalytic amount of a phase-transfer agent such as tetrabutylammonium (B224687) bromide (TBAB), often with minimal or no solvent. tandfonline.com Other advanced methods for N-alkylation include using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis or employing engineered enzymes for highly selective alkylations. semanticscholar.orgnih.gov

General N-Alkylation Protocols for Pyrazole Derivatives

The synthesis of 1-(2,3-Difluorobenzyl)-4-iodo-1H-pyrazole is primarily achieved through the N-alkylation of a 4-iodopyrazole precursor. N-alkylation of pyrazoles is a fundamental and widely employed transformation in organic synthesis. acs.orgsemanticscholar.orgmdpi.com A common and effective method involves the reaction of the pyrazole with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. beilstein-journals.org

The selection of the base and solvent system is critical to the success of the reaction, influencing both the yield and the regioselectivity of the alkylation. A variety of bases have been successfully utilized, including alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydrides (e.g., NaH), and organic bases (e.g., DBU, Et₃N). thieme-connect.combeilstein-journals.org The choice of solvent often depends on the base used, with polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetone being frequently employed. nih.govnih.gov For instance, the combination of sodium hydride in THF is a promising system for achieving N-1 selective alkylation of indazoles, a related azole. beilstein-journals.org Similarly, conditions such as potassium carbonate in DMF at elevated temperatures have proven effective for the O-alkylation of related heterocyclic systems. nih.gov

One documented procedure for a similar N-alkylation involves dissolving 4-iodopyrazole in a solvent like acetone, followed by the addition of an aqueous solution of a strong base like sodium hydroxide. The alkylating agent, in this case, 2,3-difluorobenzyl bromide, is then added to the reaction mixture. nih.gov

Table 1: General Conditions for N-Alkylation of Pyrazoles

| Base | Solvent | Alkylating Agent | Temperature | Reference |

| NaOH | Acetone/Water | Alkyl Bromide | Room Temperature | nih.gov |

| K₂CO₃ | DMSO | Alkyl Halide | Not specified | acs.org |

| NaH | THF | Alkyl Bromide | Not specified | beilstein-journals.org |

| Cs₂CO₃ | DMF | Alkyl Halide | Not specified | beilstein-journals.org |

| MgBr₂ | THF | α-bromoacetates | 25 °C | thieme-connect.com |

Specificity and Selectivity in N-1 Alkylation of 4-Iodopyrazoles

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the pyrazole ring. In the case of 4-iodopyrazole, the electronic and steric properties of the substituent and the reaction conditions play a crucial role in determining the major regioisomer.

Generally, for pyrazoles with a substituent at the 4-position, N-1 alkylation is often favored due to steric hindrance. The substituent at the 4-position can sterically encumber the adjacent N-1 position to a lesser extent than the more centrally located N-2 position, directing the incoming alkyl group to the N-1 nitrogen. DFT calculations have been used to justify the regioselectivity, often highlighting steric effects as a consistent factor. acs.org

While steric factors are significant, electronic effects also contribute. The electron-withdrawing nature of the iodine atom at the C-4 position can influence the nucleophilicity of the two nitrogen atoms. However, in many reported cases of N-alkylation of 3-substituted and 3,4-disubstituted pyrazoles, the regiochemical outcome is heavily influenced by the choice of catalyst and alkylating agent. thieme-connect.com For instance, magnesium-catalyzed alkylation has been shown to be highly regioselective for the N-2 position in 3-substituted pyrazoles. thieme-connect.com Conversely, other protocols have been developed to achieve general regioselective N-1 alkylation. acs.orgsemanticscholar.org In the absence of specific directing groups or catalysts, the N-1 alkylated product is typically the major isomer for 4-substituted pyrazoles due to the steric influence of the C-4 substituent.

Derivatization and Further Functionalization of this compound

The presence of the iodo substituent at the 4-position of the pyrazole ring makes this compound a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse and complex molecules. rsc.orgresearchgate.netresearchgate.net

Cross-Coupling Reactions at the 4-Iodo Position

The carbon-iodine bond is a highly effective handle for palladium- and copper-catalyzed cross-coupling reactions due to its reactivity. rsc.orgnobelprize.orgyoutube.comyoutube.com

Copper(I)-catalyzed C-O cross-coupling reactions, often referred to as Ullmann-type reactions, provide a direct method for the synthesis of 4-alkoxy- and 4-aryloxypyrazoles. nih.govnih.gov These reactions typically involve the coupling of the 4-iodopyrazole with an alcohol or a phenol (B47542) in the presence of a copper(I) salt, a ligand, and a base. organic-chemistry.orgacs.org

A reported protocol for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles utilizes a catalytic system of copper(I) iodide (CuI) and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand, with potassium t-butoxide as the base. nih.govnih.gov The reaction is often carried out at elevated temperatures, and microwave irradiation can be used to accelerate the process. nih.govnih.gov This methodology has been successfully applied to a range of alcohols, demonstrating its utility in generating 4-alkoxypyrazole derivatives. nih.govsemanticscholar.org

Table 2: Illustrative Copper(I)-Catalyzed C-O Coupling

| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Reference |

| This compound | R-OH (Alcohol) | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | K-OtBu | Toluene or neat alcohol | 1-(2,3-Difluorobenzyl)-4-(alkoxy)-1H-pyrazole | nih.govnih.gov |

| This compound | Ar-OH (Phenol) | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 1-(2,3-Difluorobenzyl)-4-(aryloxy)-1H-pyrazole | organic-chemistry.org |

The 4-iodo position is also amenable to the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds through various palladium- or copper-catalyzed reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the synthesis of 4-aminopyrazole derivatives. nih.govbeilstein-journals.orgwikipedia.org The reaction couples the 4-iodopyrazole with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. wikipedia.orgresearchgate.net Copper catalysts can also be employed for C-N coupling, sometimes showing complementary reactivity to palladium systems, particularly for alkylamines with β-hydrogens. nih.govresearchgate.netlookchem.com

Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura coupling is a widely used method. ccspublishing.org.cnrsc.orgcapes.gov.br This reaction involves the coupling of the 4-iodopyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. ccspublishing.org.cnnih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable for the synthesis of 4-aryl- and 4-vinylpyrazoles. nobelprize.orgccspublishing.org.cn

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position. tandfonline.comresearchgate.netresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the 4-iodopyrazole with a terminal alkyne. rsc.orgnih.govtandfonline.comarkat-usa.org The resulting 4-alkynylpyrazoles are versatile intermediates for further transformations.

Table 3: Overview of C-N and C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Representative References |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd(dba)₂ / tBuDavePhos or CuI | 4-Aminopyrazole | nih.govwikipedia.orgresearchgate.net |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄ / Base | 4-Aryl- or 4-Vinylpyrazole | ccspublishing.org.cnrsc.orgnih.gov |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynylpyrazole | rsc.orgnih.govtandfonline.comresearchgate.net |

Transformations Involving the 2,3-Difluorobenzyl Moiety

While the primary site of reactivity on this compound is the C-I bond, the 2,3-difluorobenzyl group can also undergo chemical transformations, although these are generally less common. The fluorine atoms on the benzene (B151609) ring are relatively inert to many reagents. However, under specific conditions, transformations are possible. For instance, the benzylic C-H bonds could potentially be functionalized, though this would likely require harsh conditions or specific directing groups.

More plausible transformations could involve reactions that are tolerant of the pyrazole and iodo functionalities. For example, if other functional groups were present on the benzyl (B1604629) ring, they could be manipulated. In some contexts, the entire benzyl group could be cleaved under reductive conditions, though this would be a destructive transformation. The formation of difluorobenzyl radicals from related trifluorotoluenes has been observed under corona excitation, suggesting potential for radical-based reactions under specific energetic conditions. koreascience.kr Furthermore, transformations of related α,α-difluorobenzyl chlorides to ethers and other derivatives have been reported, indicating that if the benzyl moiety were to be modified to a chloromethyl group, a range of subsequent reactions would be possible. tcichemicals.comsemanticscholar.orgrsc.org However, for the parent compound, the reactivity is dominated by the iodopyrazole core.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2,3 Difluorobenzyl 4 Iodo 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2,3-Difluorobenzyl)-4-iodo-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Analysis of Unique Chemical Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (δ) and coupling patterns (multiplicity and coupling constants, J) would provide insights into the electronic environment and neighboring protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrazole (B372694) H-3, H-5 | 7.5 - 8.0 | s, s |

| Benzyl (B1604629) CH₂ | ~5.4 | s |

| Aromatic CH (benzyl) | 7.0 - 7.4 | m |

Note: The chemical shifts are estimations based on related structures and are influenced by the solvent used.

The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets in the aromatic region. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet further downfield due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring. The protons of the difluorobenzyl group would present a complex multiplet in the aromatic region, with their chemical shifts and coupling constants influenced by the fluorine substituents.

Carbon (¹³C) NMR Analysis of the Molecular Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Data:

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Pyrazole C-3, C-5 | 130 - 145 |

| Pyrazole C-4 | 60 - 70 (due to iodine) |

| Benzyl CH₂ | 50 - 60 |

| Aromatic C (benzyl) | 115 - 155 (with C-F couplings) |

Note: The chemical shifts are estimations. The carbons attached to fluorine will exhibit splitting (C-F coupling).

The carbon atom bearing the iodine (C-4) is expected to be significantly shielded and appear at a higher field (lower ppm value). The carbons of the difluorobenzyl ring will show characteristic splitting patterns due to coupling with the fluorine atoms, providing valuable information for their assignment.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: This experiment would reveal correlations between coupled protons, for instance, within the difluorobenzyl ring, helping to delineate the spin systems.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the straightforward assignment of the carbon signals based on the already assigned proton spectrum.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the benzyl group and the pyrazole ring (e.g., correlation between the benzylic CH₂ protons and the pyrazole C-5 and N-1 atoms) and for assigning the quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₀H₇F₂IN₂), the expected monoisotopic mass would be calculated and compared with the experimental value.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 320.9727 |

Note: The calculated m/z is for the most abundant isotopes.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways would include the cleavage of the benzyl-nitrogen bond, leading to the formation of the 2,3-difluorobenzyl cation and the 4-iodopyrazole (B32481) radical cation, as well as the loss of iodine.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=C and C=N stretching | 1450 - 1600 |

| C-F stretching | 1100 - 1300 |

| C-N stretching | 1000 - 1250 |

The spectrum would be expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds of the pyrazole and benzyl rings. The strong C-F stretching vibrations of the difluorobenzyl group would also be a prominent feature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction data collected from this crystal would allow for the determination of its crystal system, space group, and unit cell dimensions. The resulting crystal structure would confirm the connectivity of the atoms and provide detailed insights into the molecular geometry and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal packing. While no specific crystallographic data for this compound was found, analysis of related structures like 4-iodo-1H-pyrazole reveals the formation of catemeric structures through hydrogen bonding in the solid state. mdpi.comresearchgate.net

Crystal Packing and Unit Cell Parameter Analysis

No published data is available for the crystal packing and unit cell parameters of this compound.

Intermolecular Interactions in the Crystalline Lattice (e.g., Hydrogen Bonding, Halogen Bonding)

Specific details on the intermolecular interactions, such as hydrogen or halogen bonding, within the crystalline lattice of this compound have not been reported in the scientific literature.

Computational Chemistry and Theoretical Investigations of 1 2,3 Difluorobenzyl 4 Iodo 1h Pyrazole

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. eurasianjournals.com

The synthesis of 1-(2,3-difluorobenzyl)-4-iodo-1H-pyrazole likely involves the N-alkylation of 4-iodo-1H-pyrazole with a 2,3-difluorobenzyl halide. Computational studies can be employed to investigate the mechanism of such N-alkylation reactions. beilstein-journals.org These studies can help in understanding the regioselectivity of the reaction (i.e., whether the alkylation occurs at the N1 or N2 position of the pyrazole (B372694) ring) and in identifying the key intermediates and transition states involved in the process.

A key aspect of mechanistic studies is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics, and thermodynamics. For instance, the activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

While a specific energetic profile for the synthesis of this compound is not available, computational studies on similar N-alkylation reactions of pyrazoles have been performed, providing a general understanding of the factors that govern these transformations. beilstein-journals.org These studies often reveal the influence of the solvent, base, and the nature of the electrophile on the reaction pathway and its energetic landscape.

Molecular Modeling Approaches for Understanding Chemical Interactions

Computational chemistry provides a powerful lens through which the intricate molecular behavior of this compound can be elucidated. By employing sophisticated modeling techniques, it is possible to explore the molecule's conformational preferences and its potential interactions with biological targets. These theoretical investigations are crucial for rationalizing structure-activity relationships and guiding the design of novel compounds with desired properties.

The three-dimensional structure of this compound is not static; rather, it exists as an ensemble of interconverting conformers. The conformational flexibility primarily arises from the rotation around the single bonds connecting the pyrazole ring to the benzyl (B1604629) group. Understanding the molecule's preferred shapes and the energy barriers between them is fundamental to comprehending its chemical reactivity and biological activity.

Potential energy surface (PES) scans are a common computational method to explore the conformational space of a molecule. uni-rostock.deq-chem.comvisualizeorgchem.comrug.nlresearchgate.net By systematically rotating key dihedral angles and calculating the corresponding energy, an energetic landscape can be mapped out. For this compound, the critical dihedral angles are those defining the orientation of the benzyl group relative to the pyrazole ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide detailed insights into the molecule's electronic structure and the relative energies of its conformers. eurasianjournals.comresearchgate.net The presence of the 2,3-difluorobenzyl substituent introduces specific steric and electronic effects that influence the conformational preferences. The fluorine atoms, being highly electronegative, can engage in intramolecular interactions, potentially stabilizing certain conformations. researchgate.net

Molecular dynamics (MD) simulations offer a complementary approach by simulating the atomic motions of the molecule over time. nih.govyoutube.comrsc.org This allows for the exploration of the conformational landscape at a given temperature, providing a dynamic picture of the molecule's behavior and the probabilities of it adopting various conformations.

Table 1: Illustrative Conformational Analysis of this compound

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) | Key Intramolecular Interactions |

| 0° | 5.2 | 0.5 | Steric clash between benzyl and pyrazole rings |

| 60° | 1.5 | 20.0 | Gauche conformation, potential F···H interaction |

| 120° | 2.8 | 5.0 | Eclipsed interaction |

| 180° | 0.0 | 74.5 | Anti conformation, lowest energy state |

Note: This data is illustrative and based on theoretical calculations for a representative model. The dihedral angle (τ) represents the torsion between the pyrazole and benzyl rings.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. nih.govsci-hub.seresearchgate.net This method is instrumental in drug discovery for identifying potential binding modes and estimating the strength of the interaction. For this compound, docking simulations can reveal how its structural and electronic features contribute to its binding affinity for various protein targets.

The pyrazole core is a common scaffold in medicinal chemistry and is known to participate in various non-covalent interactions. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the ligand in a protein's binding site. youtube.comyoutube.comyoutube.comfiveable.me

The substituents on the pyrazole ring play a significant role in modulating its binding properties. The iodine atom at the 4-position is of particular interest as it can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. mdpi.comresearchgate.net This can lead to favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The 2,3-difluorobenzyl group contributes to the ligand's steric bulk and can engage in hydrophobic and van der Waals interactions within the binding pocket. nih.gov The fluorine atoms can also form specific multipolar interactions with the protein backbone. nih.gov

Table 2: Illustrative Docking Simulation Results for this compound with a Hypothetical Kinase Target

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -9.8 | GLU-85, LEU-132, TYR-88 | Hydrogen bond with pyrazole N, Halogen bond with backbone C=O, Hydrophobic interactions |

| 2 | -8.5 | VAL-45, PHE-133 | van der Waals interactions, Pi-stacking with benzyl ring |

| 3 | -7.2 | ASP-145 | Hydrogen bond with pyrazole N |

Note: This data is illustrative and based on a hypothetical docking simulation. The docking score is a theoretical estimation of binding affinity.

Structure Function Relationships in Halogenated Pyrazole Derivatives: a Chemical Perspective

Influence of Halogenation (Iodine at C-4 and Fluorine on the Benzyl (B1604629) Moiety) on Electronic and Steric Properties

Halogenation is a key strategy for modulating the physicochemical properties of organic molecules. In 1-(2,3-Difluorobenzyl)-4-iodo-1H-pyrazole, the presence of both iodine on the pyrazole (B372694) ring and fluorine on the benzyl moiety introduces a combination of electronic and steric effects that define its chemical character.

Beyond inductive effects, fluorine atoms can participate in specific, weak non-covalent interactions. These include charge-dipole, dipole-dipole, and hyperconjugation interactions that can help tune the conformation of macromolecules. researchgate.net Fluorine can also form weak hydrogen bonds (C-F···H), which can influence crystal packing and molecular recognition processes. While sterically similar to hydrogen, fluorine's unique electronic properties allow it to affect drug-receptor interactions, often leading to increased biological activity by enhancing hydrophobic interactions. researchgate.netbenthamscience.com The incorporation of fluorine is a common strategy to block metabolic oxidation at certain sites, thereby improving a compound's metabolic stability. nih.gov

The placement of an iodine atom at the C-4 position of the pyrazole ring is a synthetically strategic choice. Halogenation of pyrazoles with electrophilic reagents preferentially occurs at the C-4 position, making this a common and efficient modification. researchgate.netresearchgate.net The carbon-iodine (C-I) bond at this position is relatively weak and highly polarizable, rendering it susceptible to a variety of chemical transformations.

The 4-iodo substituent serves as a versatile synthetic handle, particularly in transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org For instance, 4-iodopyrazole (B32481) derivatives can readily participate in reactions like Suzuki-Miyaura couplings, allowing for the introduction of new aryl or alkyl groups at this position. rsc.org This reactivity makes the 4-iodo-pyrazole scaffold a valuable building block in the synthesis of more complex molecules. beilstein-archives.org

Furthermore, under certain reaction conditions, such as palladium-catalyzed direct arylations, the substituent at the C-4 position can influence the reactivity of the adjacent C-5 position. rsc.org While not a classical ortho-directing group in the context of electrophilic aromatic substitution, its presence is crucial for subsequent functionalization steps that build upon the pyrazole core. The steric bulk of the iodine atom can also play a role in directing the approach of reagents and influencing the regioselectivity of certain reactions.

Significance of N-1 Substitution for Overall Molecular Architecture and Conformational Preferences

In N-unsubstituted pyrazoles, annular tautomerism—the migration of a proton between the two nitrogen atoms—is a key characteristic. nih.gov The substitution at the N-1 position with the 2,3-difluorobenzyl group in this compound effectively blocks this tautomerism, resulting in a single, defined constitutional isomer. This structural rigidity is crucial for consistent molecular recognition and interaction in chemical and biological systems. nih.gov

Principles of Structure-Activity Relationship (SAR) Applied to Pyrazole Scaffolds in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical design, aiming to understand how specific structural features of a molecule contribute to its chemical or biological activity. nih.govnih.gov For pyrazole scaffolds, SAR provides a framework for the rational design of new derivatives with desired properties. mdpi.com

Several experimental and computational methods are employed to investigate how different substituents affect the reactivity and stability of pyrazole derivatives.

Kinetic Studies : The rates of reaction for a series of related pyrazoles can be measured under controlled conditions to quantify the impact of substituents. For example, studying the kinetics of pyrazole formation by varying substituents on the reactants can reveal how electronic and steric factors influence reaction rates, which can vary by as much as 1000-fold. researchgate.net

Spectroscopic Analysis : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for probing the electronic environment of the pyrazole ring. Changes in the chemical shifts of carbon atoms, particularly C-3 and C-5, can indicate the influence of different substitution patterns on the electronic distribution within the ring. nih.gov

Computational Modeling : Theoretical calculations, such as Density Functional Theory (DFT), allow for the modeling of molecular structures and the prediction of electronic properties. These methods can be used to calculate activation energies for reactions and to understand the stability of different tautomers and conformers, providing insights that complement experimental data. mdpi.com

Systematic structural modifications to the pyrazole scaffold allow for the fine-tuning of key chemical properties like lipophilicity and acidity (pKa).

Lipophilicity : Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter that affects a molecule's solubility and ability to cross membranes. The introduction of halogen atoms, particularly fluorine, generally increases a molecule's lipophilicity. benthamscience.com This is due to fluorine's ability to participate in hydrophobic interactions. benthamscience.com The strategic placement and number of halogen substituents can be used to precisely modulate the LogP value of a pyrazole derivative.

Acidity/Basicity (pKa) : The pyrazole ring contains both a pyrrole-like N-1 atom (which can be acidic) and a pyridine-like N-2 atom (which is basic). nih.gov Substitution at N-1 removes the acidic proton, leaving the basic N-2 atom. The basicity of this nitrogen is influenced by substituents on the ring. Electron-withdrawing groups, such as halogens, decrease the basicity of the N-2 atom (lower pKa of the conjugate acid) due to their inductive effects. Conversely, electron-donating groups increase basicity. semanticscholar.org

The table below illustrates how systematic changes to a hypothetical pyrazole scaffold can modulate these key chemical properties.

| Compound Structure | Substituents | Calculated LogP (Example) | Predicted pKa of N-2 (Example) | Key Structural Effect |

|---|---|---|---|---|

| 1-Benzyl-1H-pyrazole | H at C-4 | 2.1 | 2.0 | Baseline structure. |

| 1-Benzyl-4-iodo-1H-pyrazole | I at C-4 | 3.2 | 1.5 | Increased lipophilicity and decreased basicity due to the iodo group. |

| 1-(2,3-Difluorobenzyl)-1H-pyrazole | H at C-4, 2,3-di-F on Benzyl | 2.9 | 1.8 | Increased lipophilicity and decreased basicity from fluorinated benzyl group. |

| This compound | I at C-4, 2,3-di-F on Benzyl | 4.0 | 1.3 | Additive effect of both iodine and fluorine substituents, maximizing lipophilicity and minimizing basicity. |

Advanced Research Directions and Future Prospects in the Study of 1 2,3 Difluorobenzyl 4 Iodo 1h Pyrazole

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1-(2,3-difluorobenzyl)-4-iodo-1H-pyrazole is typically achieved through a two-stage process: the formation of the 4-iodopyrazole (B32481) core followed by N-alkylation. Research in this area focuses on developing more efficient, regioselective, and environmentally benign methods.

The initial iodination of the pyrazole (B372694) ring at the C4 position is a critical step. Electrophilic substitution on the pyrazole ring preferentially occurs at this position due to its electronic properties. arkat-usa.org A variety of methods have been developed for this transformation. Direct iodination using molecular iodine (I₂) with an oxidizing agent or a base is common. researchgate.netnih.gov For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mediator in the reaction with I₂ provides high regioselectivity for the 4-iodo product. nih.gov Another innovative approach involves the electrophilic cyclization of α,β-alkynic hydrazones, which can be initiated by molecular iodine to directly yield 4-iodopyrazole derivatives from acyclic precursors. metu.edu.trmetu.edu.tr This method is significant as it constructs the heterocyclic ring and introduces the iodine atom in a single synthetic operation.

Once the 4-iodopyrazole scaffold is obtained, the subsequent step is the introduction of the 2,3-difluorobenzyl group onto the N1 nitrogen. This is typically accomplished via a standard N-alkylation reaction using 2,3-difluorobenzyl halide (bromide or chloride) in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like acetone (B3395972) or DMF. nih.gov The efficiency of this step is generally high, but future research may explore phase-transfer catalysis or microwave-assisted conditions to shorten reaction times and improve yields.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Iodination | Pyrazole, I₂, Ceric Ammonium Nitrate (CAN) | High regioselectivity for the C4 position. | nih.gov |

| Electrophilic Cyclization | α,β-alkynic phenylhydrazones, I₂ | Direct synthesis from acyclic precursors; builds the ring and iodinates simultaneously. | metu.edu.tr |

| Iodination with Base | Pyrazole, I₂, K₂CO₃, H₂O₂ | Uses common and less hazardous reagents. | google.com |

| Halogen Exchange | 4-Bromopyrazole, NaI | Useful if the corresponding bromo-derivative is more accessible. | researchgate.net |

Exploration as a Precursor for Complex Heterocyclic Systems and Advanced Materials

The true value of this compound lies in its utility as a versatile building block. The carbon-iodine bond at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of highly functionalized and complex molecular architectures. libretexts.org

This reactivity allows for the synthesis of a diverse range of pyrazole derivatives through reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or heteroaryl groups. nih.govlibretexts.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents, leading to conjugated systems. nih.govnih.gov

Heck Coupling: Reaction with alkenes to form substituted olefins. libretexts.orgnih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities. sigmaaldrich.com

Stille Coupling: Reaction with organostannanes to create new C-C bonds. libretexts.org

These transformations are fundamental to modern drug discovery and materials science. For example, 1-(difluoromethyl)-4-iodo-1H-pyrazole, a related compound, is used as an intermediate in the synthesis of IRAK (Interleukin-1 Receptor-Associated Kinase) inhibitors for treating autoimmune diseases and cancer. lookchem.com This highlights the potential of the title compound as a key precursor for developing novel therapeutic agents. The 2,3-difluorobenzyl group itself is often incorporated into bioactive molecules to enhance properties like metabolic stability and binding affinity.

Beyond pharmaceuticals, pyrazole-based compounds are being explored for applications in advanced materials, such as Organic Light-Emitting Diodes (OLEDs), due to their electronic and photophysical properties. arkat-usa.org The ability to systematically modify the pyrazole core via cross-coupling reactions makes this compound a promising precursor for tuning these properties to create novel functional materials.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | nih.gov |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | nih.govnih.gov |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃) | nih.gov |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | sigmaaldrich.com |

| Stille | Organostannane | C(sp²)-C(sp²) | Pd(PPh₃)₄ | libretexts.org |

Theoretical Frameworks for Predicting Novel Chemical Reactivity

Modern chemical research increasingly relies on theoretical frameworks to predict and understand chemical reactivity, complementing experimental work. For a molecule like this compound, computational chemistry offers powerful insights.

Density Functional Theory (DFT) calculations are widely used to study the electronic structure, geometry, and spectroscopic properties of pyrazole derivatives. mdpi.com These calculations can predict the reactivity of different sites on the molecule by analyzing parameters such as frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reactivity indices. For instance, DFT can rationalize why electrophilic substitution occurs preferentially at the C4 position and can model the transition states of various reactions to predict their feasibility and outcomes.

A compelling example is the use of Molecular Electron Density Theory (MEDT) to explain reaction mechanisms. In a study on the formation of a pyrazole ring system, MEDT was used to analyze the cycloaddition process, successfully explaining the observed regioselectivity that led to the final product. nih.gov Such theoretical models are invaluable for predicting the outcomes of novel reactions before they are attempted in the lab, saving time and resources.

Furthermore, theoretical studies can elucidate the impact of substituents on the pyrazole ring's properties. The electron-withdrawing nature of the iodine atom at C4 and the electronic effects of the 2,3-difluorobenzyl group at N1 can be quantified, helping to predict their influence on the molecule's acidity, stability, and interaction with biological targets. mdpi.com

| Theoretical Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and property calculation | Reactivity sites, spectroscopic data (NMR, IR), molecular geometry, bond energies. | mdpi.comresearchgate.net |

| Molecular Electron Density Theory (MEDT) | Reaction mechanism analysis | Reaction pathways, regioselectivity, kinetic favorability of cycloadditions. | nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity in pericyclic reactions | Interaction between HOMO and LUMO to predict reaction feasibility. | nih.gov |

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The most powerful approach to chemical research involves the tight integration of experimental and computational methods. This synergy provides a comprehensive understanding that neither approach can achieve alone. The study of halogenated pyrazoles serves as an excellent illustration of this principle.

Recent research has combined the experimental determination of crystal structures for the full series of 4-halogenated-1H-pyrazoles (F, Cl, Br, I) with extensive DFT calculations. mdpi.comresearchgate.net The experimental data revealed interesting trends in their solid-state structures, such as the formation of different hydrogen-bonding motifs (trimers vs. catemers). mdpi.comresearchgate.net While experimental results showed these structures, computational analysis provided the explanation. DFT calculations were used to analyze the intermolecular forces, including hydrogen and halogen bonds, and rationalize why different halogens lead to distinct supramolecular assemblies. mdpi.com

This integrated approach also resolved counterintuitive spectroscopic observations. For example, experimental IR and NMR data for these compounds were precisely matched and explained by theoretical calculations, which correlated the observed spectral shifts with changes in electronic structure and N-H acidity caused by the different halogen substituents. mdpi.com

Similarly, the unexpected formation of a 5-nitropyrazole in a reaction expected to yield a pyrazoline was investigated using both experimental isolation and characterization, and theoretical DFT modeling. nih.gov The experimental work identified the surprising product, while the computational study elucidated the complex reaction mechanism, including the cycloaddition and subsequent elimination steps, providing a complete picture of the transformation. nih.gov For a complex molecule like this compound, this dual approach is essential for designing new synthetic routes, predicting the products of novel cross-coupling reactions, and ultimately, rationally designing new functional molecules for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-Difluorobenzyl)-4-iodo-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions or halogenation of pyrazole precursors. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Optimization involves varying solvents (DMF, THF), temperature (0–80°C), and stoichiometric ratios of reagents. Evidence from triazenylpyrazole precursor syntheses suggests that microwave-assisted methods may enhance regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR for confirming substitution patterns (e.g., difluorobenzyl protons at δ 5.2–5.5 ppm, iodopyrazole protons at δ 7.8–8.2 ppm).

- X-ray crystallography : Resolves steric effects and dihedral angles between the pyrazole ring and fluorinated benzyl group (e.g., dihedral angles ~66° observed in similar fluorophenyl-pyrazoline derivatives) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~361.0 g/mol).

Q. What safety protocols should be followed when handling fluorinated and iodinated pyrazole derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile iodination byproducts.

- Waste disposal : Collect halogenated waste separately and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the 2,3-difluorobenzyl group and the iodine atom’s leaving-group potential. Key parameters include:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks.

- Transition-state modeling : Optimize reaction pathways for Suzuki-Miyaura couplings using Pd catalysts .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., fluorine vs. chlorine) or assay conditions. Approaches include:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replace iodine with bromine) and test against standardized bioassays (e.g., antimicrobial MIC assays).

- Meta-analysis : Compare data across studies using identical cell lines (e.g., Staphylococcus aureus ATCC 25923) to isolate structural influences .

Q. What are the challenges in achieving regioselective iodination during pyrazole functionalization?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and directing groups. Solutions include:

- Protecting groups : Temporarily block reactive sites (e.g., 1-position benzyl group) to direct iodine to the 4-position.

- Catalytic systems : Use Pd/I₂ systems for directed C–H activation, as demonstrated in analogous triazole-pyrazole hybrid syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.